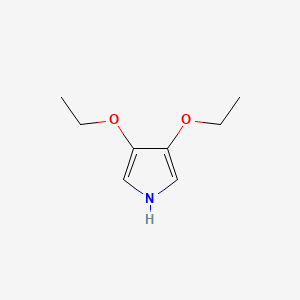

3,4-diethoxy-1H-pyrrole

Description

Properties

IUPAC Name |

3,4-diethoxy-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-10-7-5-9-6-8(7)11-4-2/h5-6,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUFWBBAQORWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CNC=C1OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Steps

-

Starting Material Preparation : The process begins with 3,4-bis(trimethylsilyl)-1H-pyrrole, which is protected at the 1-position using groups such as p-toluenesulfonyl (Ts) or tert-butoxycarbonyl (Boc). The Ts group is preferred due to its stability during subsequent reactions and ease of removal.

-

Monoiodination : Treatment of the protected pyrrole with iodine and silver trifluoroacetate at −40°C selectively replaces one TMS group with iodine, yielding 1-Ts-4-iodo-3-TMS-1H-pyrrole. This step achieves >95% regioselectivity due to the steric and electronic effects of the TMS group.

-

Palladium-Catalyzed Cross-Coupling : The iodo intermediate undergoes a Suzuki-Miyaura coupling with ethoxyboronic acid derivatives to introduce the first ethoxy group. For example, using Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C replaces iodine with an ethoxy group, forming 1-Ts-4-ethoxy-3-TMS-1H-pyrrole.

-

Second Functionalization : The remaining TMS group is iodinated at room temperature, followed by a second cross-coupling to install the 3-ethoxy group. Deprotection with NaOH/MeOH removes the Ts group, yielding this compound.

Table 1: Regioselective Synthesis Performance Metrics

| Step | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Protection (Ts) | p-Toluenesulfonyl chloride, DMAP, CH₂Cl₂ | 92 | N/A |

| Monoiodination | I₂, AgTFA, CH₂Cl₂, −40°C | 85 | >95% |

| First Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | 78 | 98% |

| Deprotection | NaOH, MeOH, reflux | 90 | N/A |

Direct Alkoxylation of Pyrrole Derivatives

An alternative route involves direct ethoxylation of pyrrole precursors under controlled conditions. While less regioselective than the TMS-directed method, this approach is advantageous for large-scale synthesis due to fewer steps.

Paal-Knorr Cyclization Modification

In this method, 2,5-diethoxytetrahydrofuran is condensed with ammonium acetate in the presence of FeCl₃ as a catalyst. The reaction proceeds via a [3+2] cycloaddition mechanism, forming the pyrrole ring with ethoxy groups at the 3- and 4-positions. Optimization studies indicate that anhydrous conditions and a solvent system of dichloromethane (DCM) and acetic acid (9:1) maximize yields to 65–70%.

Challenges and Mitigations

-

Regioselectivity Issues : Without directing groups, the reaction produces a mixture of 3,4-, 2,5-, and 2,4-diethoxy isomers. Column chromatography is required for purification, reducing overall efficiency.

-

Side Reactions : Over-ethoxylation can occur, leading to tri- or tetra-substituted byproducts. Controlling the stoichiometry of ethoxy donors (e.g., ethyl orthoformate) and reaction time (<6 hours) minimizes this issue.

Halogenation-Ethoxylation Sequential Approach

A hybrid method combines halogenation and nucleophilic substitution steps, adapting techniques from halogen-doped pyrrole synthesis.

Procedure Overview

-

Chlorination : 1H-pyrrole is treated with N-chlorosuccinimide (NCS) in DCM to form 3,4-dichloro-1H-pyrrole.

-

Ethoxylation : The dichloro intermediate reacts with sodium ethoxide in ethanol under reflux, replacing chlorides with ethoxy groups via an SNAr mechanism. Microwave irradiation at 120°C for 30 minutes enhances the reaction rate, achieving 75% conversion.

Table 2: Halogenation-Ethoxylation Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| NCS Equivalents | 2.2 | 88 |

| Ethanol Concentration | 95% | 75 |

| Microwave Temperature | 120°C | 82 |

Protective Group Strategies and Deprotection Challenges

The choice of protective group significantly impacts synthesis efficiency. Comparative studies reveal the following:

Protective Group Performance

-

p-Toluenesulfonyl (Ts) : High stability during iodination and cross-coupling; removed with 2 M NaOH in MeOH (90% yield).

-

tert-Butoxycarbonyl (Boc) : Prone to cleavage under basic conditions; requires harsh acids (e.g., TFA) for removal, leading to pyrrole ring protonation issues.

-

Triisopropylsilyl (TIPS) : Bulky size hinders cross-coupling efficiency; limited to small-scale syntheses.

Industrial-Scale Production Considerations

For commercial manufacturing, the regioselective TMS-directed method is preferred despite its complexity, as it ensures high purity (>98%) and reduces waste. Key industrial adaptations include:

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethoxy-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.

Reduction: Reduction reactions can yield dihydropyrrole derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at the nitrogen atom or the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Pyrrole-2,5-diones.

Reduction: Dihydropyrrole derivatives.

Substitution: N-substituted pyrroles and various ring-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Pyrrole derivatives, including 3,4-diethoxy-1H-pyrrole, have been investigated for their antimicrobial properties. Research indicates that certain pyrrole compounds exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that pyrrole derivatives can disrupt bacterial cell membranes, leading to cell death . The structural features of this compound may enhance its efficacy against resistant strains.

Antioxidant Properties

The antioxidant potential of pyrrole compounds is noteworthy. This compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in developing therapeutic agents for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Recent studies have indicated that pyrrole derivatives can modulate inflammatory pathways. The anti-inflammatory potential of this compound could be explored further in the context of chronic inflammatory diseases . By targeting specific inflammatory mediators, this compound may serve as a lead for developing new anti-inflammatory drugs.

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of more complex molecules through various chemical reactions, including cycloadditions and substitutions. The compound can be utilized in synthesizing other functionalized pyrroles and heterocycles .

Catalysis

Research has demonstrated that pyrrole derivatives can act as catalysts or catalyst precursors in organic reactions. The unique electronic properties of this compound may facilitate catalytic processes in synthesizing pharmaceuticals and agrochemicals .

Materials Science

Conductive Polymers

The incorporation of this compound into conductive polymer matrices has been explored for applications in electronic devices. Its ability to form conductive films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells . The material properties can be tuned by modifying the substituents on the pyrrole ring.

Nanocomposites

Recent advancements have seen the integration of this compound into nanocomposite materials to enhance mechanical strength and electrical conductivity. These composites are being investigated for applications in sensors and energy storage devices .

Case Studies

Mechanism of Action

The mechanism by which 3,4-diethoxy-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4-diethoxy-1H-pyrrole (hypothetical properties inferred) with three analogs: 3,4-dimethyl-1H-pyrrole (), 3-heptyl-1H-pyrrole (), and pharmaceutical pyrrole derivatives (). Key differences in substituent effects, synthesis, and applications are highlighted.

Structural and Electronic Comparisons

- This could enhance reactivity in electrophilic substitution reactions or alter conductivity in polymeric applications (e.g., polypyrrole films) .

- Solubility: The polar ethoxy groups may improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the hydrophobic heptyl-substituted analog, which is likely soluble in non-polar solvents .

Research Findings and Gaps

Electro-Mechanical Performance : Methyl-substituted pyrroles () demonstrate tunable conductivity in polypyrrole films. Ethoxy substituents could further enhance this by increasing electron density, but experimental validation is needed.

Biological Activity

3,4-Diethoxy-1H-pyrrole is a pyrrole derivative that has garnered interest in the scientific community due to its potential biological activities. This compound has been studied for its antimicrobial and anticancer properties, with various research findings highlighting its mechanisms of action and efficacy against different biological targets.

The chemical structure of this compound includes two ethoxy groups attached to the pyrrole ring, which significantly influences its biological activity. The presence of these ethoxy groups alters the compound's binding affinity to molecular targets, such as enzymes and receptors. The mechanism by which this compound exerts its effects may involve:

- Inhibition of Enzyme Activity : The compound can inhibit specific enzymes that are crucial for cellular functions.

- Modulation of Receptor Signaling : It may alter the signaling pathways associated with various receptors, impacting cellular responses.

These interactions can lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study reported that derivatives of pyrrole, including this compound, showed potent antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The zones of inhibition measured at a concentration of 100 μg/mL indicated that certain derivatives were as effective as conventional antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 3d | E. coli | 25 |

| 3d | S. aureus | 24 |

| Reference | Ciprofloxacin | 26 |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies have indicated that this compound can inhibit cancer cell growth through various mechanisms:

- Tubulin Polymerization Inhibition : Similar compounds have shown strong inhibition of tubulin polymerization, which is critical for cancer cell division. This suggests that this compound may exert similar effects .

- Cell Cycle Arrest and Apoptosis Induction : Research findings indicate that certain derivatives can induce cell cycle arrest in the S phase and promote apoptosis in cancer cells .

Case Study: Anticancer Efficacy

In a comparative study involving several pyrrole derivatives, it was found that compounds bearing modifications similar to those in this compound exhibited IC50 values ranging from 0.5 to 3.6 μM against various cancer cell lines (e.g., MGC80-3, HCT-116). These results highlight the potential for developing new anticancer agents based on this compound .

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| 3,4-Dimethoxy-1H-pyrrole | Methoxy instead of ethoxy | Moderate anticancer activity |

| 3,4-Diethoxy-2,5-dihydro-1H-pyrrole | Reduced form | Antimicrobial activity |

| This compound-2,5-dione | Oxidized derivative | Potentially enhanced activity |

The ethoxy groups in this compound confer unique steric and electronic properties that may enhance its reactivity and biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-diethoxy-1H-pyrrole, and how do reaction conditions influence yield?

- Answer : The synthesis of pyrrole derivatives typically involves cyclization or functionalization of preformed pyrrole cores. For example:

- Stepwise alkylation : Ethoxy groups can be introduced via nucleophilic substitution using NaH and ethyl halides in THF at controlled temperatures (0°C to room temperature) to avoid over-alkylation .

- Protection-deprotection strategies : Ethoxy groups may require protection during multi-step syntheses, as seen in the use of chloranil for dehydrogenation in xylene under reflux (25–30 hours) .

- Key factors : Reaction temperature, choice of base (e.g., NaH vs. K₂CO₃), and solvent polarity (THF vs. dioxane) critically affect regioselectivity and yield. For instance, Pd-catalyzed coupling (e.g., with boronic acids) requires anhydrous conditions and inert atmospheres to prevent side reactions .

Q. How is recrystallization optimized for purifying this compound derivatives?

- Answer : Recrystallization conditions depend on solubility and thermal stability:

- Solvent selection : Methanol is commonly used due to its moderate polarity, enabling dissolution at elevated temperatures and crystallization upon cooling .

- Temperature gradient : Slow cooling from reflux temperatures minimizes co-precipitation of impurities.

- Data-driven optimization : Monitor purity via melting point analysis and HPLC (if available).

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Ethoxy groups appear as quartets (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂) and coupled signals for pyrrole protons (δ ~6.5–7.5 ppm). Aromatic substituents (e.g., phenyl) show distinct splitting patterns .

- IR spectroscopy : Stretching vibrations for C-O (1050–1250 cm⁻¹) and N-H (if present, ~3400 cm⁻¹) confirm functionalization .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .

Q. How is X-ray crystallography applied to resolve the structure of this compound derivatives?

- Answer :

- Data collection : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters include resolution (<1.0 Å), R-factor (<0.05), and data-to-parameter ratios (>15:1) to ensure accuracy .

- Disorder handling : Ethoxy groups may exhibit rotational disorder; partial occupancy models or constrained refinement are applied .

- Validation tools : Check geometry (e.g., bond lengths: C-O ~1.43 Å, C-N ~1.38 Å) and intermolecular interactions (e.g., π-π stacking) using Mercury or Olex2 .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length anomalies) in this compound derivatives be resolved?

- Answer :

- Thermal motion analysis : High displacement parameters (Ueq > 0.05 Ų) suggest dynamic disorder. Apply TLS refinement to model group motion .

- Twinned crystals : Use SHELXD for deconvolution of overlapping reflections in cases of pseudo-merohedral twinning .

- Comparative studies : Cross-validate with DFT-calculated bond lengths (e.g., B3LYP/6-31G*) to identify systematic errors .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound in biological systems?

- Answer :

- Substituent variation : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at C-2/C-5 to modulate electronic properties. For example, 3,4-dimethoxyphenyl groups enhance π-stacking in receptor binding .

- Pharmacophore mapping : Use docking studies (AutoDock Vina) to correlate ethoxy group orientation with target affinity (e.g., metabotropic receptor antagonism) .

- In vitro assays : Measure IC₅₀ values against bacterial strains or cancer cell lines to link substituent effects to activity .

Q. How do reaction conditions impact the regioselectivity of ethoxy group introduction in pyrrole derivatives?

- Answer :

- Base strength : Strong bases (NaH) favor deprotonation at less hindered positions (e.g., C-3 over C-2), while weaker bases (K₂CO₃) permit kinetic control .

- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states for C-3 alkylation, whereas non-polar solvents (toluene) favor thermodynamic control at C-2 .

- Temperature : Lower temperatures (0°C) suppress side reactions (e.g., over-alkylation), as seen in the synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives .

Q. What methodologies address the electronic effects of ethoxy substituents on pyrrole’s aromaticity and reactivity?

- Answer :

- Computational analysis : Perform NBO analysis (Gaussian 09) to quantify electron donation from ethoxy groups to the pyrrole ring. Ethoxy groups reduce aromaticity, increasing susceptibility to electrophilic substitution .

- Electrochemical studies : Cyclic voltammetry reveals ethoxy-induced shifts in oxidation potentials (e.g., E₁/2 ~ +0.8 V vs. Ag/AgCl), correlating with HOMO-LUMO gaps .

- Kinetic isotopic effects : Deuterium labeling at reactive positions (C-2/C-5) probes substituent-directed reactivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.